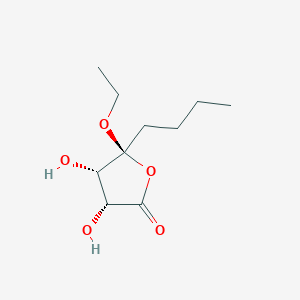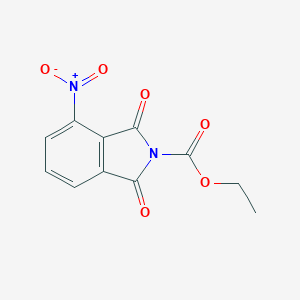![molecular formula C11H10O B067788 Ethanone, 1-[4-(1,2-propadienyl)phenyl]-(9CI) CAS No. 159527-72-7](/img/structure/B67788.png)
Ethanone, 1-[4-(1,2-propadienyl)phenyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone is an organic compound characterized by the presence of a propadienyl group attached to a phenyl ring, which is further connected to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone typically involves the reaction of a phenol derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at reflux temperature for several hours . The resulting product is then purified through standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-(1,2-Propadienyl)phenyl)-1-ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone involves its interaction with molecular targets through its functional groups. The propadienyl group can participate in various chemical reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Benzene, 1,2-propadienyl-: This compound shares the propadienyl group but lacks the ethanone functionality.
Phenylallene: Similar to 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone but without the ethanone group.
Phenylpropadiene: Another related compound with a propadienyl group attached to a phenyl ring.
Uniqueness: 1-(4-(1,2-Propadienyl)phenyl)-1-ethanone is unique due to the presence of both the propadienyl and ethanone groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
159527-72-7 |
|---|---|
Fórmula molecular |
C11H10O |
Peso molecular |
158.2 g/mol |
InChI |
InChI=1S/C11H10O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h4-8H,1H2,2H3 |
Clave InChI |
FMJXOWKUEVYMGW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C=C=C |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C=C=C |
Sinónimos |
Ethanone, 1-[4-(1,2-propadienyl)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


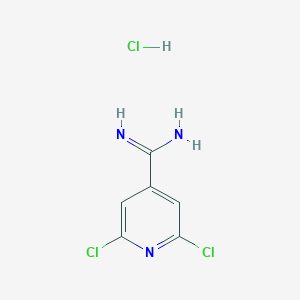
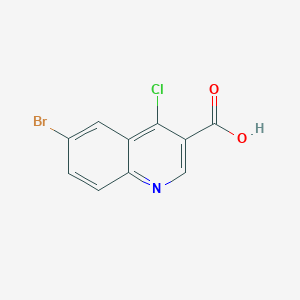
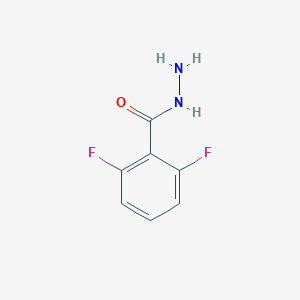

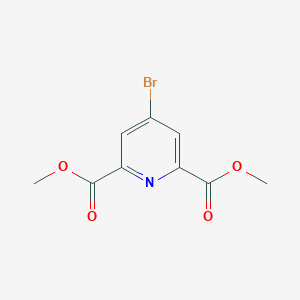
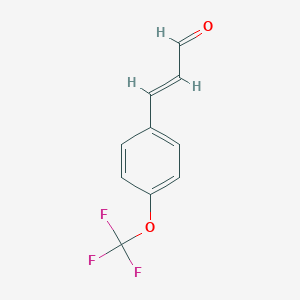
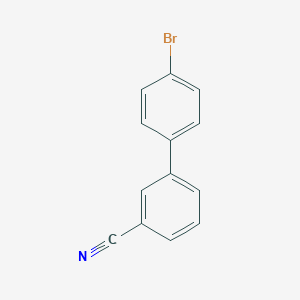
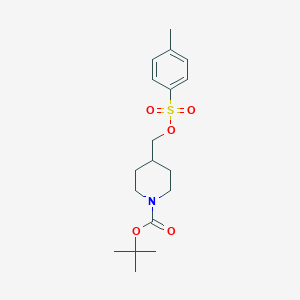
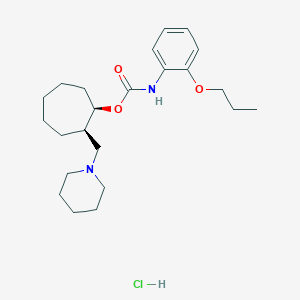
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)
